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Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzoic acid

Cat. No.: B045969

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-3-nitrobenzoic acid (CAS No: 1975-50-4), a valuable building block in organic
synthesis, particularly in the development of pharmaceuticals.[1] The document details its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, supported by detailed experimental protocols.

Chemical Structure and Properties

2-Methyl-3-nitrobenzoic acid, also known as 3-Nitro-o-toluic acid, is an aromatic carboxylic
acid with the molecular formula CsH7NO4 and a molecular weight of 181.15 g/mol .[2] It
typically appears as a white to light yellow crystalline powder with a melting point in the range
of 182-184 °C.

Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Methyl-3-nitrobenzoic acid.
Due to the limited availability of directly published and fully assigned experimental data for this
specific compound, some of the presented data are estimations based on spectral data from
closely related compounds and established spectroscopic principles. These estimations are
clearly noted.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum provides information about the chemical environment and
connectivity of hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 2-Methyl-3-nitrobenzoic acid

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.0-13.0 Singlet (broad) 1H -COOH
~8.1-8.3 Doublet 1H Aromatic H (H-6)
~7.8-8.0 Doublet 1H Aromatic H (H-4)
~7.5-7.7 Triplet 1H Aromatic H (H-5)
~2.6 Singlet 3H -CHs

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of the
IH NMR spectrum available from ChemicalBook and general principles of NMR spectroscopy.
The exact coupling constants are not available.[3]

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments
and provides insights into the carbon skeleton.

Table 2: Estimated 3C NMR Spectroscopic Data for 2-Methyl-3-nitrobenzoic acid
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Chemical Shift (8) ppm Assignment
~168 -COOH

~150 C-NO2

~138 C-CHs

~135 Aromatic CH

~132 Aromatic C-COOH
~130 Aromatic CH

~125 Aromatic CH

~20 -CHs

Disclaimer: The 3C NMR data presented are estimations based on the analysis of related
compounds, such as methyl 2-methyl-3-nitrobenzoate and other substituted benzoic acids.[4]
Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2-Methyl-3-nitrobenzoic acid
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
~2500-3300 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=0 stretch (Carboxylic acid)
Asymmetric & Symmetric N-O
~1530 & ~1350 Strong ]
stretch (Nitro group)
~1600, ~1470 Medium C=C stretch (Aromatic ring)
~3000-3100 Medium C-H stretch (Aromatic)
~2850-2960 Weak C-H stretch (Methyl group)

Note: The presented IR data are characteristic absorption ranges for the functional groups

present in 2-Methyl-3-nitrobenzoic acid and are consistent with spectra of related

nitrobenzoic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methyl-3-nitrobenzoic acid

m/z Ratio Proposed Fragment lon

181 [M]* (Molecular ion)

164 [M - OH]* (Loss of hydroxyl radical)
135 [M - NO2]* (Loss of nitro group)
134 [M - OH - NOJ*

119 [M - COOH - OH]* or [C7HsO]*

91 [C7H7]* (Tropylium ion)
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Disclaimer: The mass spectrometry fragmentation data are predicted based on the
fragmentation patterns of similar aromatic carboxylic acids and nitro compounds.[5] The
molecular ion peak is expected at m/z 181.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic
compounds like 2-Methyl-3-nitrobenzoic acid.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Methyl-3-nitrobenzoic acid is dissolved in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCl3).

 Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal
reference (& = 0.00 ppm).

» Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the
spectrometer. 1H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g.,
400 or 500 MHz).

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy (KBr Pellet Method)

o Sample Preparation: A small amount of 2-Methyl-3-nitrobenzoic acid (1-2 mg) is finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate
mortar.

o Pellet Formation: The mixture is then compressed in a pellet press under high pressure to
form a thin, transparent pellet.

o Data Acquisition: A background spectrum of the empty sample holder is recorded. The KBr
pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is
recorded, typically in the range of 4000-400 cm™1.
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Mass Spectrometry (Electron lonization - El)

o Sample Introduction: A small amount of the solid sample is introduced into the mass
spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization
into the ion source.

¢ lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

¢ Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques described.

Spectroscopic Analysis Workflow for 2-Methyl-3-nitrobenzoic Acid
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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